4-nitro-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a nitro group, a tetrahydrofuran ring, and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and safety. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE exerts its effects is largely dependent on its chemical structure. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The tetrahydrofuran ring and isoindole dione moiety may also play roles in binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-{(E)-[(tetrahydro-2-furanylmethyl)imino]methyl}phenol
- 4-nitro-N-(tetrahydro-2-furanylmethyl)-2,1,3-benzoxadiazol-5-amine
- N-(tetrahydro-2-furanylmethyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide
Uniqueness
Compared to similar compounds, 4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H12N2O5 |
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Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-nitro-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1,4-5,8H,2-3,6-7H2 |
InChI Key |
VGQGSISDRCAWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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